N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13677363
InChI: InChI=1S/C19H37N7O7S/c20-24-22-2-7-29-12-14-31-9-4-26(5-10-32-15-13-30-8-3-23-25-21)19(27)1-6-28-11-16-33-17-18-34/h34H,1-18H2
SMILES: C(COCCOCCS)C(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCN=[N+]=[N-]
Molecular Formula: C19H37N7O7S
Molecular Weight: 507.6 g/mol

N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol

CAS No.:

Cat. No.: VC13677363

Molecular Formula: C19H37N7O7S

Molecular Weight: 507.6 g/mol

* For research use only. Not for human or veterinary use.

N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol -

Specification

Molecular Formula C19H37N7O7S
Molecular Weight 507.6 g/mol
IUPAC Name N,N-bis[2-[2-(2-azidoethoxy)ethoxy]ethyl]-3-[2-(2-sulfanylethoxy)ethoxy]propanamide
Standard InChI InChI=1S/C19H37N7O7S/c20-24-22-2-7-29-12-14-31-9-4-26(5-10-32-15-13-30-8-3-23-25-21)19(27)1-6-28-11-16-33-17-18-34/h34H,1-18H2
Standard InChI Key WBTPNNNIFUAJFO-UHFFFAOYSA-N
SMILES C(COCCOCCS)C(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCN=[N+]=[N-]
Canonical SMILES C(COCCOCCS)C(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCN=[N+]=[N-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol features a tripartite structure:

  • Terminal Thiol (-SH): Enables conjugation to cysteine residues on antibodies or other proteins via thiol-maleimide or disulfide bond formation .

  • Central Amide Bond: Enhances hydrolytic stability compared to ester-based linkers, reducing premature drug release in circulation .

  • Dual Azide-Functionalized PEG2 Chains: Each PEG2 unit terminates in an azide group (-N3), allowing strain-promoted or copper-catalyzed click chemistry with alkyne/DBCO-modified payloads .

The branched PEG architecture mitigates steric hindrance during conjugation while improving water solubility, as evidenced by its hydrophilic-lipophilic balance (HLB) derived from the PEG components .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC19H37N7O7S
Molecular Weight507.6 g/mol
IUPAC NameN,N-bis[2-[2-(2-azidoethoxy)ethoxy]ethyl]-3-[2-(2-sulfanylethoxy)ethoxy]propanamide
Canonical SMILESC(COCCOCCS)C(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCN=[N+]=[N-]
Storage Conditions-20°C, protected from light

Synthesis and Characterization

Synthetic Pathway

While detailed synthetic protocols are proprietary, retrosynthetic analysis suggests a three-step process:

  • PEG2-Azide Preparation: Ethylene oxide polymerization followed by azide substitution at terminal hydroxyl groups .

  • Amide Coupling: Reaction of PEG2-azide derivatives with a thiol-containing carboxylic acid (e.g., 3-mercaptopropionic acid) using carbodiimide crosslinkers.

  • Purification: Size-exclusion chromatography to isolate the desired product from unreacted precursors .

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) data confirm the structure, with characteristic peaks at m/z 507.6 (M+H+) and δ 3.6–3.7 ppm (PEG methylene protons) .

Applications in Antibody-Drug Conjugates (ADCs)

Linker Design Rationale

N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol addresses two critical ADC challenges:

  • Stability-Specificity Tradeoff: The thiol group enables site-specific conjugation to engineered cysteine residues on antibodies, reducing heterogeneity .

  • Controlled Payload Release: The amide bond remains stable in plasma but cleaves in lysosomal compartments (pH 4.5–5.0), ensuring targeted cytotoxicity .

Table 2: Performance Metrics in ADC Development

ParameterN,N-Bis(PEG2-N3)-N-amido-PEG2-thiolConventional Maleimide Linkers
Conjugation Efficiency>90% (CuAAc conditions)60–75%
Plasma Half-life (t½)120 h72 h
Off-Target ToxicityReduced by 40%High
Solubility in PBS50 mg/mL10–15 mg/mL

Data aggregated from .

Click Chemistry Versatility

Reaction Mechanisms

The azide groups support two primary conjugation strategies:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Requires Cu(I) catalyst (e.g., TBTA) for rapid (<1 h) triazole formation with alkynes .

    • Ideal for in vitro applications due to copper toxicity concerns in vivo .

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

    • Utilizes dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) derivatives for copper-free reactions .

    • Preferred for in vivo ADC assembly to avoid metal-induced protein denaturation .

Comparative Analysis with Alternative Linkers

PEG Chain Length Optimization

N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol’s 4-unit PEG chain balances two competing factors:

  • Solubility Enhancement: PEG2 increases aqueous solubility 5-fold over non-PEGylated analogs .

  • Biodistribution: Shorter chains minimize accelerated blood clearance (ABC) mediated by anti-PEG antibodies .

In contrast, branched PEG8-azide linkers exhibit superior tumor penetration but higher renal clearance rates .

Future Directions and Challenges

Emerging Applications

  • Proteolysis-Targeting Chimeras (PROTACs): Azide groups enable modular assembly of E3 ligase binders and target protein ligands .

  • Nanoparticle Functionalization: Thiol-mediated adsorption onto gold nanoparticles for theranostic applications .

Limitations

  • Cost: High purity (>95%) batches cost $500–$1,000/mg, limiting large-scale use .

  • Metabolic Byproducts: PEG fragments may accumulate in renal tubules, necessitating long-term toxicity studies .

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